molecular formula C9H18N2 B7882107 3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine

Cat. No.: B7882107
M. Wt: 154.25 g/mol
InChI Key: KHQIMHCQMINGFA-UHFFFAOYSA-N
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Description

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine is a bicyclic amine compound with the molecular formula C9H18N2 and a molecular weight of 154.25 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is commonly used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a suitable amine with a bicyclic ketone or aldehyde in the presence of a reducing agent. The reaction conditions often include:

    Temperature: Moderate to high temperatures (e.g., 60-100°C)

    Solvent: Common solvents such as ethanol or methanol

    Catalyst: Acidic or basic catalysts to facilitate the cyclization process

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as:

    Automated synthesis reactors: For precise control of reaction parameters

    Purification techniques: Including distillation, crystallization, and chromatography to ensure the final product’s quality

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents; reactions often require the presence of a base or acid catalyst.

Major Products Formed

    Oxidation products: Corresponding oxides or hydroxylamines

    Reduction products: Reduced amine derivatives

    Substitution products: Various substituted amines depending on the reagents used

Scientific Research Applications

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: In studies involving enzyme inhibition and receptor binding due to its unique structure.

    Medicine: As a potential pharmacophore in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: In the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, potentially inhibiting or modulating the activity of these targets. The pathways involved may include:

    Enzyme inhibition: By binding to the active site of enzymes, preventing substrate access.

    Receptor modulation: By interacting with receptor sites, altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.3.1]nonane: A structurally similar compound lacking the methyl group.

    3-Methyl-3-aza-bicyclo[2.2.1]heptane: A related compound with a different bicyclic framework.

Uniqueness

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine is unique due to its specific bicyclic structure and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.

Biological Activity

3-Methyl-3-aza-bicyclo[3.3.1]non-9-ylamine is a compound belonging to the bicyclic amine class, which has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a unique bicyclic structure that contributes to its biological activity. The general formula for this compound can be represented as:

C8H13NC_8H_{13}N

This structure allows for interactions with various biological targets, particularly neurotransmitter systems.

Antiparasitic Activity

Recent studies have shown that derivatives of azabicyclo[3.3.1]nonane exhibit significant antiprotozoal activities. For instance, compounds related to this compound demonstrated antiplasmodial activity against Plasmodium falciparum with IC50 values in the low micromolar range (approximately 1 µM) . These findings suggest that modifications to the azabicyclo structure can enhance efficacy against malaria.

Monoamine Reuptake Inhibition

Research indicates that derivatives of 9-azabicyclo[3.3.1]nonane, including 3-methyl variants, function as mixed monoamine reuptake inhibitors. These compounds have been shown to inhibit the reuptake of serotonin, norepinephrine, and dopamine in vitro . This mechanism is particularly relevant for developing treatments for depression and anxiety disorders, as it suggests potential therapeutic applications in these areas.

Neuroprotective Effects

The neuroprotective properties of bicyclic amines have been explored in various contexts, including their ability to modulate acetylcholine receptors . This modulation can lead to beneficial effects in neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic signaling.

Study 1: Antimalarial Efficacy

In a comparative study examining several azabicyclo compounds, this compound was assessed for its antimalarial activity against multiple strains of P. falciparum. The results indicated that the compound exhibited an IC50 value of approximately 0.487 µM against a sensitive strain (NF54), demonstrating significant potency compared to other tested derivatives .

Study 2: Depression Treatment Potential

A clinical evaluation of monoamine reuptake inhibitors included several bicyclic amines derived from the azabicyclo framework. The study highlighted that compounds similar to this compound showed promise in alleviating symptoms of major depressive disorder (MDD) due to their ability to enhance neurotransmitter levels .

Data Summary

Biological Activity IC50 Value (µM) Target Organism/Condition
Antiplasmodial0.487Plasmodium falciparum (NF54)
Monoamine Reuptake InhibitionVariesHuman serotonin/norepinephrine/dopamine transporters
Neuroprotective EffectsNot quantifiedAlzheimer's disease models

Properties

IUPAC Name

3-methyl-3-azabicyclo[3.3.1]nonan-9-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-11-5-7-3-2-4-8(6-11)9(7)10/h7-9H,2-6,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQIMHCQMINGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C1)C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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